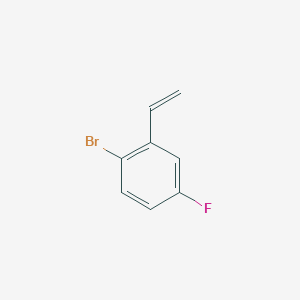

1-Bromo-2-ethenyl-4-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-ethenyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBWASPURDORDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459779 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828267-47-6 | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Bromo-2-ethenyl-4-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromo, ethenyl (vinyl), and fluoro moieties on the benzene ring offers a versatile scaffold for further chemical modifications. This document explores two primary and robust synthetic strategies: the Wittig reaction, starting from 2-bromo-5-fluorobenzaldehyde, and the Palladium-catalyzed Heck reaction. Each method is presented with a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to confidently reproduce and adapt these methodologies.

Introduction: The Significance of this compound

This compound, also known as 4-fluoro-2-bromostyrene, is a halogenated aromatic hydrocarbon of growing interest in medicinal chemistry and materials science. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates to their biological targets. The vinyl group serves as a versatile handle for a variety of chemical transformations, including polymerization and further cross-coupling reactions. The bromine atom provides a reactive site for introducing additional molecular complexity, making this compound a valuable building block in the synthesis of complex organic molecules. The strategic trifunctionalization of the benzene ring allows for a stepwise and selective modification, offering a high degree of control in the design of novel compounds.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the vinyl group on a pre-functionalized benzene ring. This can be achieved through established carbon-carbon bond-forming reactions. This guide will focus on two of the most reliable and widely used methods: the Wittig reaction and the Heck reaction.

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] This reaction involves the use of a phosphonium ylide, which acts as a nucleophile and attacks the carbonyl carbon. The key advantage of the Wittig reaction is the specific placement of the double bond.

Mechanistic Overview

The reaction proceeds through a [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[3]

Caption: Mechanism of the Wittig Reaction.

Synthesis of the Precursor: 2-Bromo-5-fluorobenzaldehyde

The starting material for this route is 2-bromo-5-fluorobenzaldehyde. This can be synthesized from commercially available 2-fluorobenzaldehyde through bromination.[4][5]

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzaldehyde [4]

-

Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 500 mL of 65% aqueous sulfuric acid.

-

Reagent Addition: Slowly and simultaneously add a mixture of 167 g (1 mol) of potassium bromate and 124.1 g (1 mol) of 2-fluorobenzaldehyde to the sulfuric acid solution. Maintain the reaction temperature at 90°C over a period of 2-3 hours.

-

Work-up: After the addition is complete, cool the reaction mixture and add 1000 mL of water. Extract the product with methyl tert-butyl ether.

-

Purification: Wash the organic phase with an aqueous sodium sulfite solution, followed by drying over anhydrous sodium sulfate. After filtration, concentrate the organic phase under reduced pressure to obtain a crude oil. Purify the product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to yield 2-bromo-5-fluorobenzaldehyde.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 2-Fluorobenzaldehyde | 124.11 | 124.1 | 1.0 |

| Potassium Bromate | 167.00 | 167.0 | 1.0 |

| 65% Sulfuric Acid | 98.08 | - | - |

| Methyl tert-butyl ether | 88.15 | - | - |

| Sodium Sulfite | 126.04 | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Table 1: Reagents for the synthesis of 2-bromo-5-fluorobenzaldehyde.

Wittig Reaction Protocol

Experimental Protocol: Synthesis of this compound via Wittig Reaction [6]

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below 5°C. Stir the resulting ylide solution for 1 hour at 0°C.

-

Reaction with Aldehyde: To the ylide solution, add a solution of 2-bromo-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C.

-

Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 2-Bromo-5-fluorobenzaldehyde | 203.01 | 1.0 |

| Methyltriphenylphosphonium bromide | 357.23 | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |

| Saturated aq. Ammonium Chloride | 53.49 | - |

| Diethyl Ether | 74.12 | - |

| Anhydrous Magnesium Sulfate | 120.37 | - |

Table 2: Reagents for the Wittig reaction.

Synthetic Route 2: The Heck Reaction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7][8] This reaction is particularly useful for the vinylation of aryl halides.

Mechanistic Overview

The catalytic cycle of the Heck reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

-

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

-

Beta-Hydride Elimination: A beta-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium complex.

-

Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Heck Reaction.

Heck Reaction Protocol

A plausible starting material for the Heck reaction is 1,2-dibromo-4-fluorobenzene, where the vinylation would preferentially occur at the more reactive C-Br bond ortho to the electron-withdrawing fluorine atom.

Experimental Protocol: Synthesis of this compound via Heck Reaction (Proposed, based on similar transformations[10][11])

-

Reaction Setup: To a pressure vessel, add 1,2-dibromo-4-fluorobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Solvent and Base: Add anhydrous dimethylformamide (DMF) and triethylamine (2.0 equivalents).

-

Ethylene Addition: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure (e.g., 2-3 atm).

-

Reaction: Heat the reaction mixture to 100-120°C and stir for 24-48 hours. Monitor the reaction by GC-MS.

-

Work-up: After cooling to room temperature, carefully vent the ethylene pressure. Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| 1,2-Dibromo-4-fluorobenzene | 271.89 | 1.0 |

| Palladium(II) acetate | 224.49 | 0.02 |

| Triphenylphosphine | 262.29 | 0.04 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | - |

| Triethylamine | 101.19 | 2.0 |

| Ethylene | 28.05 | Excess |

Table 3: Reagents for the Heck reaction.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[12][13]

-

1-Bromo-4-fluorobenzene and its derivatives: These are flammable liquids and vapors. Keep away from heat, sparks, and open flames. They are also harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

-

Organolithium reagents (e.g., n-BuLi): Pyrophoric and highly reactive with water and air. Must be handled under an inert atmosphere (nitrogen or argon).

-

Palladium catalysts: Can be toxic and should be handled with care.

-

Pressurized reactions (Heck reaction): Must be conducted in appropriate pressure-rated equipment behind a blast shield.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13]

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Wittig reaction, starting from the corresponding benzaldehyde, offers a classical and high-yielding approach. The palladium-catalyzed Heck reaction provides a more direct method for the vinylation of a di-halogenated precursor. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research project. The information provided herein, including detailed protocols and mechanistic insights, should empower researchers to successfully synthesize this valuable building block for their drug discovery and materials science endeavors.

References

- Byrn, M. P., Curtis, C. L., Hsiou, Y., Khan, S. I., Sawin, P. A., Tendick, S. K., Terzis, A., & Strouse, C. E. (1993). Clathrates by design: The role of hydrogen bonds in the formation of rigid, three-dimensional host lattices. Journal of the American Chemical Society, 115(21), 9480–9497.

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).

-

1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Retrieved January 17, 2026, from [Link]

- Chen, J., Wang, J., Liu, H., & Zhang, W. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. Letters in Drug Design & Discovery, 10(8), 734-740.

- Dubost, E., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246.

- Hiremath, C. V., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Journal of Molecular Structure: THEOCHEM, 903(1-3), 101-107.

- Moorthy, J. N., Natarajan, P., & Venugopalan, P. (2003). Halogen...halogen interactions in the solid state: an experimental and theoretical study of the crystal structures of some di- and trihalogenated benzaldehydes. Crystal Growth & Design, 3(4), 587-592.

- Pedireddi, V. R., Reddy, D. S., Goud, B. S., Craig, D. C., Rae, A. D., & Desiraju, G. R. (1994). Halogen... halogen interactions in the crystal structures of some 4-halobenzonitriles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2353-2360.

-

Heck reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

(Supporting Information for an article). (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010, September 21). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 17, 2026, from [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Wittig Reaction - YouTube. (2015, January 4). Retrieved January 17, 2026, from [Link]

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (2016, June 10). Retrieved January 17, 2026, from [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Identify possible products of dehydrohalogenation of trans-1-bromo-2-methylcyclohexane. (n.d.). Retrieved January 17, 2026, from [Link]

-

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

-

-

Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, August 17). Retrieved January 17, 2026, from [Link]

-

Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-Bromo-4-fluorobenzene - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Starting with ethyne, describe how the following compounds can be synthesized - Pearson. (2024, July 28). Retrieved January 17, 2026, from [Link]

-

1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

[FREE] What are all of the possible products of dehydrohalogenation of cis-1-bromo-2-ethylcyclohexane? - Brainly. (2023, June 12). Retrieved January 17, 2026, from [Link]

-

[FREE] Identify possible products of dehydrohalogenation of cis-1-bromo-2-methylcyclohexane. - brainly.com. (2018, May 13). Retrieved January 17, 2026, from [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 1-Bromo-2-ethenyl-4-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract: 1-Bromo-2-ethenyl-4-fluorobenzene is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aryl bromide, a polymerizable ethenyl (vinyl) group, and an electron-withdrawing fluorine atom, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, plausible synthetic routes, and key reactivities. With specific experimental data for this exact molecule being limited, this document leverages established chemical principles and data from structurally similar compounds to offer predictive insights for its application, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Predicted Properties

This compound, also known as 1-bromo-4-fluoro-2-vinylbenzene, is a strategically designed intermediate. The bromine atom serves as a prime handle for cross-coupling reactions, the ethenyl group acts as a point for polymerization or further functionalization, and the fluorine atom modulates the electronic properties of the aromatic ring, a common strategy in drug design to enhance metabolic stability or binding affinity.[1][2]

A summary of its identifiers and predicted physicochemical properties, inferred from related compounds, is presented in Table 1.

Table 1: Predicted Chemical and Physical Properties

| Property | Value / Description | Source / Rationale |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 1-Bromo-4-fluoro-2-vinylbenzene | - |

| Molecular Formula | C₈H₆BrF | Based on structure |

| Molecular Weight | 201.04 g/mol | Calculated from formula |

| CAS Number | Data not available | - |

| Appearance | Predicted to be a colorless to pale yellow liquid | Based on analogs like 1-bromo-2-fluorobenzene[3] |

| Boiling Point | Estimated ~190-210 °C | Inferred from similar structures like 1-bromo-4-ethyl-2-fluorobenzene[4] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of nonpolar aromatic compounds |

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic methods. The predicted spectral features are as follows:

-

¹H NMR: The spectrum is expected to be complex due to spin-spin coupling between the vinyl protons and the aromatic protons, as well as coupling to the ¹⁹F nucleus. Key features would include:

-

A characteristic set of three signals for the vinyl group (-CH=CH₂) in the δ 5.5-7.0 ppm range, likely showing doublet of doublets patterns.

-

Three distinct signals for the aromatic protons in the δ 7.0-7.8 ppm range, with splitting patterns influenced by both H-H and H-F coupling.

-

-

¹³C NMR: Approximately 8 signals are expected. The carbons attached to bromine and fluorine will show characteristic shifts, and the vinyl carbons will appear in the δ 110-140 ppm region.

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in a ~1:1 ratio).

Plausible Synthetic Routes

Proposed Synthesis via Stille Coupling

A reliable route involves the selective coupling of a vinylating agent with a differentially substituted dihalobenzene. The C-Br bond is significantly more reactive in palladium-catalyzed couplings than the C-F bond, and a C-I bond is more reactive than a C-Br bond, allowing for high selectivity.

Protocol:

-

Reactants: To a flame-dried Schlenk flask, add 1-bromo-2-iodo-4-fluorobenzene (1.0 equiv), tributyl(vinyl)tin (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).

-

Solvent: Add anhydrous, degassed toluene or DMF via syringe.

-

Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 90-100 °C.

-

Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 8-16 hours), cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The choice of 1-bromo-2-iodo-4-fluorobenzene as a starting material is strategic. The higher reactivity of the C-I bond compared to the C-Br bond ensures that the Stille coupling occurs selectively at the 2-position, leaving the bromine at the 1-position intact for subsequent reactions.

Caption: Proposed synthesis via selective Stille coupling.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

The Aryl Bromide: A Gateway for C-C Bond Formation

The carbon-bromine bond is the most versatile functional group on the molecule for building molecular complexity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

The Heck reaction allows for the coupling of the aryl bromide with an alkene, extending the carbon skeleton.[5][6] This reaction is fundamental for forming substituted styrenes and other complex olefinic structures. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5]

General Protocol for Heck Coupling:

-

Setup: In a Schlenk tube, combine this compound (1.0 equiv), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).

-

Reagents: Add a base, typically an amine like triethylamine (2.0 equiv), and a polar aprotic solvent such as DMF.

-

Execution: Seal the tube, degas, and heat to 80-120 °C until the starting material is consumed.

-

Workup: After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified via chromatography.

The Suzuki reaction is one of the most powerful methods for creating biaryl structures, which are prevalent in pharmaceuticals.[7][8] This reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid.[8]

General Protocol for Suzuki Coupling:

-

Setup: To a round-bottom flask, add this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[9]

-

Catalyst: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[7]

-

Solvent: Use a solvent system like a mixture of toluene and water (e.g., 4:1).[7]

-

Execution: Degas the mixture and heat under nitrogen to 90 °C for 12-24 hours.[7][9]

-

Workup: Cool the reaction, separate the layers, extract the aqueous phase with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Losmapimod: A p38 MAPK Inhibitor for Facioscapuohumeral Muscular Dystrophy

Senior Application Scientist Note: The CAS number 916814-07-8 provided in the topic query corresponds to 1-Bromo-4-ethenyl-2-fluorobenzene, a chemical reagent. However, the core requirements of this guide—focusing on a therapeutic agent with a complex biological mechanism, signaling pathways, and clinical trial data—strongly indicate that the intended subject is Losmapimod , a p38 MAPK inhibitor investigated for Facioscapuohumeral Muscular Dystrophy (FSHD). Losmapimod's correct CAS number is 585543-15-3 [1][2]. This guide will proceed with an in-depth analysis of Losmapimod.

Introduction: The Scientific Rationale for Targeting p38 MAPK in FSHD

Facioscapuohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle.[2][3][4] Normally silenced in somatic tissues, the DUX4 protein, when expressed, triggers a cascade of gene activation that leads to myocyte apoptosis, inflammation, and progressive muscle degeneration.[3][5][6] The central role of DUX4 in FSHD pathology makes it a prime therapeutic target.

Losmapimod is a selective, orally active small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β) isoforms.[1][7] The therapeutic hypothesis for its use in FSHD is based on the discovery that the p38 MAPK signaling pathway is a key regulator of DUX4 expression.[5][8] By inhibiting p38α/β, Losmapimod was developed to suppress the aberrant DUX4 expression at its root, thereby mitigating downstream cellular toxicity and slowing disease progression.[5][8]

Initially developed by GlaxoSmithKline for other indications and later acquired by Fulcrum Therapeutics for FSHD, Losmapimod has undergone extensive clinical investigation.[1][3] This guide provides a comprehensive technical overview of Losmapimod, from its mechanism of action and preclinical evaluation to its clinical trial performance and the experimental protocols used to characterize its activity.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of a drug candidate's properties is fundamental to its development. Losmapimod's characteristics are summarized below.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | [1] |

| CAS Number | 585543-15-3 | [1] |

| Molecular Formula | C₂₂H₂₆FN₃O₂ | [1] |

| Molecular Weight | 383.46 g/mol | [1] |

| Solubility | DMSO: ≥19.15 mg/mL | [9] |

| Appearance | White to off-white solid | [10] |

Pharmacokinetic Parameters

Losmapimod has been evaluated in over 3,500 human subjects across various studies, providing a robust pharmacokinetic dataset.[1]

| Parameter | Value | Condition | Source |

| Administration | Oral tablet | [4][11] | |

| Absolute Oral Bioavailability | 0.62 | Healthy Volunteers (15 mg oral dose) | |

| Mean Cmax (15 mg BID) | 85.0 ± 16.7 ng/mL | FSHD Patients | [12] |

| Mean AUC₀₋₁₂ (15 mg BID) | 410 ± 50.3 ng*h/mL | FSHD Patients | [12] |

| Plasma-to-Muscle Ratio | ~0.67 to ~1.0 | FSHD Patients (at estimated Tmax) | [12] |

| Tmax (post-dose) | ~3.5 hours | FSHD Patients | [12] |

Mechanism of Action: Inhibition of the p38 MAPK-DUX4 Axis

The central thesis for Losmapimod's use in FSHD is its ability to interrupt the signaling pathway that leads to DUX4 expression. This involves the direct inhibition of p38 MAPK and the subsequent downstream effects on DUX4 and its target genes.

The p38 MAPK Signaling Pathway in Myogenesis and FSHD

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[13][14] In skeletal muscle, it plays a fundamental role in myogenesis—the formation of muscle tissue.[15][16] The pathway is activated by upstream kinases (MAP2Ks like MKK3 and MKK6) which in turn are activated by MAP3Ks in response to extracellular signals.[17] Activated p38 MAPKs then phosphorylate a variety of substrates, including transcription factors, to modulate gene expression.[15]

In the context of FSHD, the p38α isoform has been identified as a key positive regulator of DUX4 expression.[5] While the precise molecular links are still under investigation, inhibiting p38α/β has been shown to potently suppress DUX4 transcription.

Caption: Losmapimod inhibits p38α/β MAPK, disrupting the signaling cascade that promotes DUX4 gene expression in FSHD.

Target Engagement and Potency

Losmapimod is a potent inhibitor of its target kinases. The potency is typically measured by the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Target | Potency (pKi) | Source |

| p38α MAPK | 8.1 | [7][10] |

| p38β MAPK | 7.6 | [7][10] |

Target engagement in a clinical setting is crucial to validate the mechanism of action. For Losmapimod, this has been demonstrated by measuring the phosphorylation of downstream substrates of p38 MAPK, such as Heat Shock Protein 27 (HSP27). A reduction in the ratio of phosphorylated HSP27 (pHSP27) to total HSP27 indicates successful target inhibition.[12][18]

Experimental Protocols for the Evaluation of Losmapimod

The following sections detail the methodologies central to the preclinical and clinical evaluation of Losmapimod, providing a framework for researchers in the field.

Protocol 1: In Vitro Culture and Differentiation of FSHD Patient-Derived Myoblasts

This protocol is foundational for studying the effects of Losmapimod on a disease-relevant cell type.

Rationale: Primary myoblasts from FSHD patients retain the genetic and epigenetic features of the disease, including the potential for aberrant DUX4 expression upon differentiation into myotubes.[2][6][19] This in vitro system allows for the controlled assessment of therapeutic agents on DUX4 expression and downstream pathology.

Step-by-Step Methodology:

-

Cell Sourcing: Obtain primary myoblasts from muscle biopsies of genetically confirmed FSHD patients and healthy controls from a certified biorepository (e.g., Fields Center for FSHD and Neuromuscular Research).

-

Myoblast Proliferation:

-

Culture myoblasts on collagen-coated flasks in proliferation medium (e.g., DMEM/F-12 supplemented with 20% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and growth factors like hEGF and Dexamethasone).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency to maintain their proliferative state.

-

-

Induction of Myogenic Differentiation:

-

Seed myoblasts onto appropriate culture plates (e.g., 96-well plates for high-throughput screening or larger formats for protein/RNA extraction).

-

Once cells reach high confluency, switch to a differentiation medium by reducing the serum concentration (e.g., DMEM/F-12 with 2% horse serum) and removing growth factors.[2]

-

Allow differentiation to proceed for 3-6 days. The formation of multinucleated, elongated myotubes indicates successful differentiation.[2]

-

-

Drug Treatment:

-

Prepare stock solutions of Losmapimod in DMSO.[9]

-

During differentiation, treat the myotubes with varying concentrations of Losmapimod or a vehicle control (DMSO). Refresh the medium with the compound every 24-48 hours.

-

-

Validation of Differentiation:

-

Confirm myotube formation visually using phase-contrast microscopy.

-

For more detailed analysis, perform immunofluorescence staining for muscle-specific proteins like Myosin Heavy Chain (MF20 antibody).[2]

-

Protocol 2: Quantification of DUX4 and Target Gene Expression by qRT-PCR

This assay is critical for assessing the primary pharmacological effect of Losmapimod on its intended molecular target.

Rationale: Since DUX4 is a transcription factor, its activity is directly reflected in the mRNA levels of its downstream target genes.[20][21] Quantitative real-time PCR (qRT-PCR) is a sensitive and specific method to measure these changes in gene expression following treatment with Losmapimod. Genes like ZSCAN4 and MBD3L2 are well-established DUX4 target genes and serve as reliable biomarkers of DUX4 activity.[20]

Step-by-Step Methodology:

-

RNA Isolation:

-

Lyse the differentiated myotubes (from Protocol 1) directly in the culture dish using a lysis buffer (e.g., from NucleoSpin RNA II kit).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.[20]

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., M-MuLV Reverse Transcriptase) with random hexamer primers.[20]

-

Include a no-reverse-transcriptase control (-RT) for each sample to check for genomic DNA contamination in the subsequent PCR.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions using a SYBR Green-based master mix.

-

Use validated primers for the DUX4 target genes (e.g., TRIM43, MBD3L2, ZSCAN4) and a stable housekeeping gene for normalization (e.g., ACTB, GAPDH).[20]

-

Example Primers (Human):

-

ZSCAN4-F1: 5'-GCT CCT GCA GAG TGT GAG AA -3'

-

ZSCAN4-R1: 5'-TGG CAT TCT GGG TCT TCT CT -3'

-

MBD3L2-Fwd: 5'- CCT GCA GAG TGT GAG AAG C -3'

-

MBD3L2-Rev: 5'- GCA TTC TGG GTC TTC TCT GG -3'

-

-

Run the qPCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) for each reaction.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

-

Sources

- 1. Losmapimod - Wikipedia [en.wikipedia.org]

- 2. Myoblasts from affected and non-affected FSHD muscles exhibit morphological differentiation defects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulcrumtx.com [fulcrumtx.com]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. fulcrumtx.com [fulcrumtx.com]

- 6. Genetically matched immortalized muscle cell cultures - Of FSHD patients - Radboudumc [radboudumc.nl]

- 7. apexbt.com [apexbt.com]

- 8. fulcrumtx.com [fulcrumtx.com]

- 9. tpca-1.com [tpca-1.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 MAPK signaling pathwayRat Genome Database [rgd.mcw.edu]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pacificpapermill.com [pacificpapermill.com]

- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. From iPSCs to myotubes: Identifying potential biomarkers for human FSHD by single‐cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CRISPR mediated targeting of DUX4 distal regulatory element represses DUX4 target genes dysregulated in Facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Targeted Approach for Evaluating DUX4-Regulated Proteins as Potential Serum Biomarkers for Facioscapulohumeral Muscular Dystrophy Using Immunoassay Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 1-Bromo-2-ethenyl-4-fluorobenzene: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-Bromo-2-ethenyl-4-fluorobenzene, a compound of interest in synthetic chemistry and drug development. By leveraging fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The guide will detail the expected spectral features, offering insights into the structural elucidation of this substituted aromatic compound.

Introduction: The Significance of this compound

This compound, with its unique substitution pattern, presents a versatile scaffold for organic synthesis. The presence of a bromo-substituent allows for further functionalization through cross-coupling reactions, while the vinyl group can participate in polymerization and various addition reactions. The fluorine atom can significantly influence the molecule's pharmacokinetic and physicochemical properties, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining the IR spectrum of a solid sample like this compound involves the KBr pellet method:

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The expected IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

| 3100-3000 | C-H stretch | Aromatic & Vinylic | Medium |

| 1625-1600 | C=C stretch | Vinylic | Medium to Weak |

| 1580-1450 | C=C stretch | Aromatic Ring | Medium to Strong |

| 1250-1000 | C-F stretch | Aryl Fluoride | Strong |

| 990-910 | =C-H bend (out-of-plane) | Vinylic | Strong |

| 850-550 | C-Br stretch | Aryl Bromide | Medium to Strong[1][2] |

The presence of a band in the 690-515 cm⁻¹ range would be indicative of the C-Br stretching vibration.[1] The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the vinylic C-H stretches will also be in this region. The C=C stretching of the vinyl group and the aromatic ring will give rise to absorptions in the 1625-1450 cm⁻¹ region. A strong absorption band in the 1250-1000 cm⁻¹ range is characteristic of the C-F stretch. The out-of-plane bending vibrations of the vinyl C-H bonds are expected to produce strong bands in the 990-910 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and vinylic protons.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.

The chemical shifts of protons are influenced by their electronic environment.[3][4] Vinylic protons typically resonate in the range of 4.6-5.9 ppm, while aromatic protons appear between 6.0 and 8.5 ppm.[5]

Molecular Structure and Proton Numbering

Caption: Numbering scheme for the protons of this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | ~7.3-7.5 | dd | J(H3-H5) ≈ 2-3, J(H3-F) ≈ 8-10 |

| H5 | ~7.0-7.2 | ddd | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3, J(H5-F) ≈ 5-7 |

| H6 | ~7.5-7.7 | dd | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-6 |

| H7a | ~6.5-6.8 | dd | J(H7a-H7c) ≈ 17-18 (trans), J(H7a-H7b) ≈ 10-11 (cis) |

| H7b | ~5.7-5.9 | d | J(H7b-H7a) ≈ 10-11 (cis) |

| H7c | ~5.4-5.6 | d | J(H7c-H7a) ≈ 17-18 (trans) |

-

Aromatic Protons (H3, H5, H6): These protons will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and fluorine atoms will further shift these signals downfield. The coupling between the aromatic protons and with the fluorine atom will result in complex splitting patterns (doublet of doublets, doublet of doublet of doublets).

-

Vinylic Protons (H7a, H7b, H7c): These protons will also be in the downfield region.[6] They will exhibit characteristic geminal, cis, and trans couplings. H7a will be a doublet of doublets due to its coupling with H7b (cis) and H7c (trans). H7b and H7c will each appear as a doublet, coupling with H7a.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound will be the coupling between the carbon and fluorine atoms.

-

Sample Preparation: A more concentrated sample (20-50 mg) is dissolved in a deuterated solvent as for ¹H NMR.

-

Data Acquisition: The ¹³C NMR spectrum is typically recorded with proton decoupling on a spectrometer operating at a frequency of, for example, 100 MHz.

The chemical shifts in ¹³C NMR are also influenced by the electronic environment. A significant feature will be the large one-bond C-F coupling constant (¹JCF) and smaller long-range C-F coupling constants.[7][8][9]

Molecular Structure and Carbon Numbering

Caption: Numbering scheme for the carbons of this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C1 | ~115-120 | d | ³JCF ≈ 3-5 |

| C2 | ~135-140 | d | ³JCF ≈ 3-5 |

| C3 | ~118-122 | d | ²JCF ≈ 20-25 |

| C4 | ~160-165 | d | ¹JCF ≈ 240-260 |

| C5 | ~115-119 | d | ²JCF ≈ 20-25 |

| C6 | ~130-135 | d | ⁴JCF ≈ 2-4 |

| C7 | ~133-137 | s | |

| C8 | ~117-121 | s |

-

Aromatic Carbons: The carbon directly attached to the fluorine (C4) will show a large one-bond coupling constant and will be significantly downfield. The other aromatic carbons will exhibit smaller, long-range couplings to the fluorine atom.

-

Vinylic Carbons: The vinylic carbons (C7 and C8) are expected to resonate in the 117-137 ppm range.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will have several key features.

-

Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₈H₆BrF). A crucial feature will be the presence of an M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10]

-

Major Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. For brominated aromatic compounds, a common fragmentation is the loss of the bromine atom.[11][12]

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Table of Expected Fragments

| m/z | Ion Formula | Identity |

| 200/202 | [C₈H₆BrF]⁺• | Molecular Ion |

| 121 | [C₈H₆F]⁺ | [M-Br]⁺ |

| 173/175 | [C₆H₃BrF]⁺• | [M-C₂H₃]⁺ |

| 185/187 | [C₇H₄BrF]⁺• | [M-CH]⁺ |

The presence of the characteristic isotopic pattern for bromine throughout the spectrum for fragments containing bromine is a key diagnostic feature.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of IR, NMR, and mass spectrometry. This guide provides a detailed prediction and interpretation of the expected spectroscopic data, highlighting the key features that arise from the interplay of the aromatic ring, the vinyl group, and the halogen substituents. By understanding these spectroscopic signatures, researchers can effectively identify and characterize this important synthetic building block, facilitating its use in the development of new materials and pharmaceuticals.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley & Sons.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 28(5), 2493-501. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass chart Fragmentation | PDF [slideshare.net]

Introduction: Deciphering Molecular Architecture through Magnetic Resonance

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-ethenyl-4-fluorobenzene

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, offering unparalleled insight into molecular structure at the atomic level. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted styrene derivative. Such molecules are valuable synthetic intermediates, and a thorough understanding of their spectral characteristics is crucial for reaction monitoring, quality control, and the prediction of chemical behavior.

This document moves beyond a simple recitation of spectral data. It is designed to provide researchers and scientists with a field-proven framework for spectral interpretation, grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and the nuanced effects of substituent electronegativity and resonance. We will dissect the spectrum by predicting the chemical shifts and coupling patterns of both the aromatic and vinylic protons, explain the causal factors behind these predictions, and outline a robust protocol for experimental data acquisition.

Molecular Structure and Predicted Spin Systems

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify the distinct proton environments and their potential interactions.

Caption: Molecular structure of this compound with proton and carbon numbering.

The molecule contains two primary, coupled spin systems:

-

Aromatic System: Three protons on the benzene ring (H-3, H-5, H-6).

-

Vinyl System: Three protons of the ethenyl group (H-A, H-B, H-C), which form a distinct AMX or ABX system.

These systems are not entirely isolated, as long-range couplings can occur between them. Furthermore, the presence of a ¹⁹F atom introduces additional complexity through ¹H-¹⁹F spin-spin coupling.

Analysis of the Aromatic Region (δ 6.5-8.0 ppm)

Protons attached to an aromatic ring typically resonate in the δ 6.5-8.0 ppm region due to the deshielding effect of the ring current.[1] The precise chemical shift of each proton is modulated by the electronic effects of the ring substituents.

-

Fluorine (-F): Exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+R). The +R effect increases electron density primarily at the ortho and para positions.[2]

-

Bromine (-Br): Similar to fluorine, it has a -I and +R effect, but both are generally weaker than fluorine's.

-

Ethenyl (-CH=CH₂): Acts as a weakly electron-donating group through resonance, slightly shielding the ortho and para positions.

Predicted Chemical Shifts & Multiplicities:

-

H-6: This proton is ortho to the bromine and meta to the vinyl group and the fluorine. It is expected to be the most downfield of the aromatic protons due to the proximity of the electronegative bromine atom. It will be coupled to H-5 (ortho coupling) and H-3 (para coupling, often unresolved). It will also exhibit coupling to the fluorine atom (⁴JHF).

-

Prediction: A doublet of doublets (dd).

-

-

H-3: This proton is ortho to the vinyl group and meta to both the bromine and fluorine. It will be coupled to H-5 (meta coupling) and potentially show long-range coupling to the vinyl proton H-A. Crucially, it will be split by the adjacent fluorine atom (³JHF).

-

Prediction: A doublet of doublets (dd) or a more complex multiplet.

-

-

H-5: This proton is ortho to the fluorine and meta to the bromine and vinyl groups. It will be strongly influenced by the fluorine's +R effect, likely shifting it upfield relative to the other aromatic protons. It will be coupled to H-6 (ortho coupling) and H-3 (meta coupling).

-

Prediction: A triplet of doublets (td) or a doublet of doublet of doublets (ddd), as the ortho coupling to H-6 and the ortho coupling to F (³JHF) will be significant, along with the smaller meta coupling to H-3.

-

Analysis of the Vinyl Region (δ 5.0-7.0 ppm)

The three vinyl protons form a classic AMX spin system, where each proton is chemically distinct and couples to the other two.[3] The chemical shifts for vinylic protons typically fall between 4 and 6 ppm, but conjugation with the aromatic ring tends to shift them further downfield.[3][4]

-

H-A (Geminal Proton): This proton is on the α-carbon, directly attached to the aromatic ring. Its chemical shift is significantly influenced by the ring current and its anisotropic effects. It is coupled to both H-B (trans) and H-C (cis).

-

Prediction: A doublet of doublets (dd).

-

-

H-B (Trans Proton): This proton is on the β-carbon and is trans to H-A. The trans coupling constant is the largest of the vinyl couplings.[5]

-

Prediction: A doublet of doublets (dd), coupled to H-A (trans) and H-C (geminal).

-

-

H-C (Cis Proton): This proton is on the β-carbon and is cis to H-A. The cis coupling is smaller than the trans coupling.[5]

-

Prediction: A doublet of doublets (dd), coupled to H-A (cis) and H-B (geminal).

-

The relative downfield order is typically H-A > H-B > H-C.

Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling relationships in this compound.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR parameters. Note that exact values can vary based on solvent and temperature.[6]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |

| H-6 | ~7.6 - 7.8 | dd | ³J(H6-H5) ≈ 7-9 Hz (ortho); ⁴J(H6-F) ≈ 4-6 Hz (meta) |

| H-3 | ~7.4 - 7.6 | dd | ³J(H3-F) ≈ 8-10 Hz (ortho); ⁴J(H3-H5) ≈ 2-3 Hz (meta) |

| H-5 | ~7.0 - 7.2 | td or ddd | ³J(H5-H6) ≈ 7-9 Hz (ortho); ³J(H5-F) ≈ 8-10 Hz (ortho); ⁴J(H5-H3) ≈ 2-3 Hz (meta) |

| H-A | ~6.7 - 7.0 | dd | ³J(HA-HB) ≈ 17-18 Hz (trans); ³J(HA-HC) ≈ 10-12 Hz (cis) |

| H-B (trans) | ~5.8 - 6.0 | dd | ³J(HB-HA) ≈ 17-18 Hz (trans); ²J(HB-HC) ≈ 0.5-2 Hz (geminal) |

| H-C (cis) | ~5.3 - 5.5 | dd | ³J(HC-HA) ≈ 10-12 Hz (cis); ²J(HC-HB) ≈ 0.5-2 Hz (geminal) |

Note: J-coupling values are typical ranges found in the literature.[5][7][8]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy data begins with a meticulous experimental approach. The causality for each step is critical: a compromise in any one area can lead to artifacts, poor resolution, or inaccurate quantification.

Objective: To acquire a high-resolution, quantitative ¹H NMR spectrum of this compound.

Methodology:

-

Sample Preparation:

-

a. Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm. The choice is causal: deuteration prevents the solvent from overwhelming the analyte signals.

-

b. Concentration: Accurately weigh ~5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. This concentration is a balance: high enough for a good signal-to-noise ratio in a reasonable time, but low enough to avoid solubility issues or concentration-dependent chemical shift changes.

-

c. Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale precisely to 0.00 ppm. TMS is chosen for its chemical inertness and its single, sharp signal in a region typically devoid of other proton resonances.[9]

-

-

Instrument Setup & Calibration (Assuming a 400 MHz Spectrometer):

-

a. Locking: Place the sample in the magnet and lock the spectrometer on the deuterium signal of the solvent. The lock system continuously compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

b. Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume. Causality: Excellent shimming is the single most important factor for achieving sharp lines and high resolution, which is essential for accurately measuring coupling constants.

-

c. Pulse Calibration: Calibrate the 90° pulse width for the specific sample. An accurate pulse width ensures proper excitation and is critical for the reliability of advanced 2D experiments and for accurate signal integration.

-

-

Data Acquisition:

-

a. Acquisition Parameters:

-

Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured.

-

Number of Scans (NS): Start with 16 scans. Increase NS as needed to improve the signal-to-noise ratio (S/N), noting that S/N increases with the square root of NS.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds for small molecules). Causality: An adequate relaxation delay is non-negotiable for quantitative analysis, as it allows all protons to fully relax back to equilibrium before the next pulse, ensuring that peak integrals are directly proportional to the number of protons.

-

-

b. Execution: Run the acquisition.

-

-

Data Processing:

-

a. Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve S/N without significantly degrading resolution, followed by Fourier transformation.

-

b. Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

c. Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.

-

d. Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

e. Integration: Calibrate the integrals so that the total integration of all analyte peaks corresponds to the known number of protons (6 in this case).

-

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Conclusion and Advanced Methods

The predicted ¹H NMR spectrum of this compound is complex but entirely interpretable through a systematic analysis of its constituent spin systems. The aromatic region is defined by ortho, meta, and para ¹H-¹H couplings, which are further complicated by significant ¹H-¹⁹F couplings. The vinyl region presents a classic AMX pattern governed by geminal, cis, and trans couplings.

For unambiguous assignment, especially in cases of signal overlap, two-dimensional (2D) NMR techniques are indispensable. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would definitively establish which protons are coupled to each other, visually confirming the ortho coupling between H-5 and H-6 and the couplings within the vinyl system. Furthermore, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) would reveal 2- and 3-bond correlations, solidifying the assignment of the entire molecular framework. These advanced methods provide a self-validating system, ensuring the highest degree of confidence in the final structural elucidation.

References

-

Fiveable. (n.d.). Vinylic Protons Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Schaefer, T., & Chum, K. (1976). Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Journal of Chemistry. Retrieved from [Link]

-

Jurt, S., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

PubMed Central. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

-

ResearchGate. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]

-

Robinson, C. N., et al. (1980). Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance. Retrieved from [Link]

-

PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]

-

ACS Publications. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Magnetic Resonance. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

MDPI. (2018). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. Styrene(100-42-5) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-2-ethenyl-4-fluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-ethenyl-4-fluorobenzene, a substituted aromatic compound of interest in synthetic chemistry and materials science. This document offers a detailed interpretation of the carbon framework, underpinned by an examination of substituent effects, and presents robust, field-proven protocols for sample preparation and spectral acquisition. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical application, ensuring both scientific rigor and experimental reproducibility. We will delve into predictive analysis based on established substituent chemical shift (SCS) effects, followed by a full spectral assignment methodology employing one-dimensional (¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR techniques.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted benzene derivative featuring three distinct functional groups: a bromine atom, an ethenyl (vinyl) group, and a fluorine atom. The specific arrangement of these substituents (ortho, meta, para relationships) creates a unique electronic environment for each carbon atom in the molecule. A precise and unambiguous structural elucidation is paramount for its application in polymerization, cross-coupling reactions, and as a scaffold in medicinal chemistry. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon backbone.

The strategic placement of the bromo, ethenyl, and fluoro groups dictates the molecule's reactivity and properties. Understanding the influence of these groups on the ¹³C chemical shifts is not merely an academic exercise; it is fundamental to confirming synthesis, identifying impurities, and predicting behavior in subsequent chemical transformations.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.[1] Before analyzing the experimental spectrum, we can predict the approximate chemical shifts by considering the additive effects of the individual substituents on a benzene ring.

Substituent Chemical Shift (SCS) Effects:

-

Bromine: Bromine exhibits a significant "heavy atom effect," a shielding phenomenon that shifts the signal of the directly attached carbon (ipso-carbon) upfield (lower ppm) despite its electronegativity.[1][2][3] The ortho and para carbons are slightly deshielded, while the meta carbon is minimally affected.

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong deshielding inductive effect, causing a significant downfield shift for the ipso-carbon.[4] It also engages in resonance, leading to shielding at the ortho and para positions.

-

Ethenyl (Vinyl) Group: This group is weakly activating and exhibits both inductive and resonance effects, leading to shielding at the ortho and para positions and a slight deshielding at the meta position. The vinyl carbons themselves have characteristic chemical shifts in the sp² region (100-150 ppm).[5][6]

The interplay of these effects in a polysubstituted ring can be complex, as they are not perfectly additive. However, a qualitative prediction provides a strong foundation for spectral assignment.

dot graph { layout=neato; node [shape=plaintext]; C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2!"]; C4 [label="C4", pos="0.8,-2!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; Br [label="Br", pos="0,2.5!"]; C7 [label="C7", pos="-2.3,0!"]; C8 [label="C8", pos="-3.3,0.75!"]; F [label="F", pos="1.3,-3!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C2 -- C7; C7 -- C8; C4 -- F; } }

Caption: Structure of this compound with carbon numbering.

Predicted Chemical Shift Ranges:

| Carbon Atom | Substituent Influences | Predicted Chemical Shift (ppm) |

| C1 (C-Br) | Heavy atom effect of Br, ortho to ethenyl, meta to fluoro | ~115-125 |

| C2 (C-ethenyl) | Ortho to bromo, ortho to fluoro | ~135-145 |

| C3 (CH) | Meta to bromo, ortho to fluoro | ~115-125 (expect splitting due to C-F coupling) |

| C4 (C-F) | Para to bromo, meta to ethenyl | ~160-170 (expect large ¹JCF coupling) |

| C5 (CH) | Meta to bromo, ortho to ethenyl | ~130-140 |

| C6 (CH) | Para to fluoro, ortho to bromo | ~110-120 (expect splitting due to C-F coupling) |

| C7 (=CH) | α-carbon of vinyl group | ~135-145 |

| C8 (=CH₂) | β-carbon of vinyl group | ~110-120 |

Experimental Protocols: Acquiring High-Fidelity ¹³C NMR Data

The acquisition of a high-quality, unambiguous ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate experimental parameters.

Standard Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral overlap from impurities.

-

Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹³C experiment, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[7] For more sensitive modern spectrometers, 10-25 mg may be sufficient.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Quantitative ¹³C NMR Protocol

For applications requiring accurate integration of carbon signals (e.g., determining molar ratios), the standard proton-decoupled experiment is insufficient due to the variable Nuclear Overhauser Effect (NOE) and long T₁ relaxation times.

-

Relaxation Agent: To ensure complete relaxation between scans without prohibitively long delays, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to the sample at a concentration of approximately 0.1 M.[8][9]

-

Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition time, suppressing the NOE while maintaining singlet multiplicity.[8]

-

Relaxation Delay (d1): Set a long relaxation delay, typically at least five times the longest T₁ of any carbon in the molecule (e.g., 10-30 seconds). The presence of the relaxation agent significantly shortens T₁ values, making this more feasible.

-

Flip Angle: Use a 90° pulse angle to maximize the signal for each scan.

Caption: A comprehensive workflow for the ¹³C NMR analysis of an organic compound.

Spectral Interpretation and Assignment

A multi-step approach involving several NMR experiments is the most robust method for unambiguous assignment of all carbon signals.

Broadband Proton-Decoupled ¹³C Spectrum

The initial ¹³C{¹H} spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The signals will appear as singlets, but those for carbons coupled to fluorine will exhibit splitting (¹JCF, ²JCF, ³JCF, etc.).[10]

-

C4 (C-F): This signal will be a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz) and will appear far downfield (~160-170 ppm).[10][11]

-

C3 and C6: These carbons will appear as doublets due to two-bond and three-bond C-F coupling, respectively.

-

Other Aromatic Carbons: May show smaller, long-range C-F couplings.

DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

DEPT experiments are crucial for determining the number of protons attached to each carbon.[12][13]

-

DEPT-135: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (C) are absent.[5][14]

-

In our molecule: C3, C5, C6, and C7 will be positive peaks. C8 will be a negative peak. C1, C2, and C4 will be absent.

-

-

DEPT-90: Only CH groups will appear as positive peaks.[5][14]

-

In our molecule: C3, C5, C6, and C7 will be visible.

-

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, we can definitively categorize each carbon signal.

Summary of DEPT Analysis:

| Carbon Type | Standard ¹³C | DEPT-90 | DEPT-135 |

| C (Quaternary) | Present | Absent | Absent |

| CH (Methine) | Present | Positive | Positive |

| CH₂ (Methylene) | Present | Absent | Negative |

| CH₃ (Methyl) | Present | Absent | Positive |

Two-Dimensional (2D) NMR: HSQC and HMBC

For complete and verified assignment, 2D correlation spectroscopy is the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[15][16][17] A cross-peak will appear at the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This allows for the direct assignment of all protonated carbons (C3, C5, C6, C7, and C8) by linking them to their corresponding, and often more easily assigned, proton signals. Quaternary carbons (C1, C2, C4) will not show any correlation peaks.

-